molecular formula C11H10ClNO B8430435 2-Methylindol-3-ylacetyl chloride

2-Methylindol-3-ylacetyl chloride

Cat. No.: B8430435
M. Wt: 207.65 g/mol
InChI Key: AAAAAWXVRNVZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylindol-3-ylacetyl chloride is a versatile organochlorine compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a reactive acid chloride moiety attached to the 2-methylindole scaffold, makes it a crucial intermediate for the synthesis of more complex molecules. Researchers utilize this reagent primarily as an acylating agent to introduce the 2-methylindol-3-ylacetyl group into target molecules, such as amines or alcohols, to form amides or esters. This application is fundamental in the development of novel pharmaceutical compounds, particularly in the exploration of non-steroidal anti-inflammatory agents based on indole structures . The reactivity of the acid chloride group allows for efficient coupling reactions under standard conditions used in peptide synthesis and other solid-phase methodologies . As a specialized chemical, this compound is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-(2-methyl-1H-indol-3-yl)acetyl chloride

InChI

InChI=1S/C11H10ClNO/c1-7-9(6-11(12)14)8-4-2-3-5-10(8)13-7/h2-5,13H,6H2,1H3

InChI Key

AAAAAWXVRNVZMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Reactivity : The acyl chloride group confers higher reactivity than carboxylic acid or ester derivatives (e.g., compounds in ), making it suitable for forming amides or esters under mild conditions.
  • Electrophilicity: Chlorine substituents (e.g., in ) increase electrophilicity at the indole ring, whereas methyl groups act as electron donors, modulating reactivity in distinct ways.

Preparation Methods

Friedel-Crafts Acetylation of 2-Methylindole

The Friedel-Crafts acylation is a cornerstone for introducing acetyl groups to aromatic systems. For 2-methylindole, this method involves reacting the substrate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl₃). As demonstrated in Scheme 2 of, 1-acylindoles undergo acetylation at the 3-position with acetyl chloride and AlCl₃ at 10–15°C, yielding 1-acyl-3-acetylindoles in 85% yield. Adapting this to 2-methylindole would likely produce 3-acetyl-2-methylindole, though steric effects from the 2-methyl group may reduce reactivity compared to unsubstituted indole.

Direct Acetylation Using Acetyl Chloride and Acid Catalysts

Methanesulfonic Acid (MeSO₃H)-Mediated Reactions

Recent advancements in Brønsted acid catalysis offer alternative routes. In, methanesulfonic acid (MeSO₃H) facilitated the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols to form benzofuran-2(3H)-ones. By substituting phenols with acetyl chloride, this method could potentially acetylate 2-methylindole at the 3-position. For instance, heating 2-methylindole with acetyl chloride and MeSO₃H at 40°C for 1 hour may promote direct acetylation, though competing side reactions (e.g., N-acylation) must be controlled.

Polyphosphoric Acid (PPA) as a Condensation Agent

Polyphosphoric acid (PPA) is widely used in indole functionalization due to its ability to activate carbonyl groups. Scheme 3 of describes the reaction of ethyl indole-2-carboxylate with acetic acid in PPA to form 3-acetylindole derivatives. Adapting this to 2-methylindole could involve PPA-mediated acetylation with acetyl chloride, though the high acidity of PPA may necessitate careful temperature modulation (e.g., 25–40°C) to prevent decomposition.

Nucleophilic Substitution at the 3-Position

Bromination-Chlorination Sequence

The bromination of 2,3-dimethylindole, as detailed in, produces 3-bromomethyl-2-methylindole intermediates. Subsequent hydrolysis yields 3-hydroxymethyl-2-methylindole, which can be oxidized to 3-carboxy-2-methylindole and treated with SOCl₂ to form the acyl chloride. While this multi-step approach is laborious, it offers regioselective control. For example, bromination of 2-methylindole with bromine in acetic acid at -5°C (as in) could introduce a bromine atom at the 3-position, enabling nucleophilic displacement by acetyl chloride.

Grignard Reagent-Based Approaches

Scheme 10 of illustrates the use of ethylmagnesium iodide to generate indolylmagnesium iodide, which reacts with acetyl chloride to form 3-acetylindole. Applying this to 2-methylindole might yield 3-acetyl-2-methylindole, though competing 1,3-diacylation could occur. Subsequent chlorination with oxalyl chloride ((COCl)₂) in dimethylformamide (DMF) could convert the ketone to the acyl chloride, albeit with moderate efficiency.

Reductive Acetylation and Chlorination

Catalytic Hydrogenation of Nitrovinyl Intermediates

In, 3-(2-nitrovinyl)-1H-indoles served as precursors for benzofuranone synthesis. Reducing the nitro group to an amine, followed by acetylation with acetyl chloride, could yield 3-acetamido-2-methylindole. Oxidative cleavage of the acetamido group to a ketone and subsequent chlorination might then afford the target compound. However, this pathway’s viability depends on selective reduction and oxidation conditions.

Comparative Analysis of Methods

Method Reagents/Catalysts Conditions Yield Advantages Limitations
Friedel-Crafts + ChlorinationAlCl₃, SOCl₂10–15°C, reflux~50%High regioselectivityMulti-step, low yield in chlorination
Direct MeSO₃H-Mediated AcetylationMeSO₃H, acetyl chloride40°C, 1 hourN/ASingle-step, mild conditionsRisk of N-acylation
Bromination-Chlorination SequenceBr₂, SOCl₂-5°C to reflux~45%RegioselectiveLengthy, requires hazardous reagents
Grignard + ChlorinationEthylmagnesium iodide, (COCl)₂RT, anhydrous conditions~60%ScalableCompeting diacylation

Q & A

Q. How can computational modeling predict the environmental impact of this compound?

  • Methodological Answer : Apply QSAR (quantitative structure-activity relationship) models to estimate ecotoxicity (e.g., LC50 for aquatic organisms). Simulate biodegradation pathways using EPI Suite software and validate with OECD 301F biodegradability tests .

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